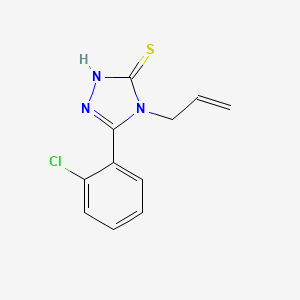

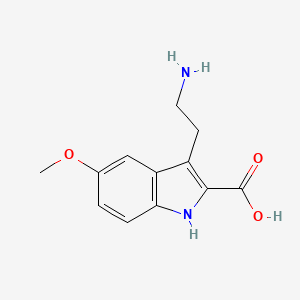

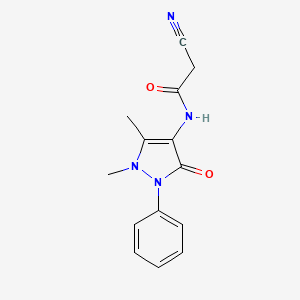

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Overview

Description

Scientific Research Applications

Anticancer Research

Compounds similar to “4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine” have been studied for their antiproliferative activity against various human cancer cell lines. They act as tubulin inhibitors, interfering with microtubule dynamics, which is a promising approach in cancer therapy .

Mechanism of Action

Target of Action

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.

Mode of Action

The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.

Biochemical Pathways

Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of α7 nAChRs by 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.

properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCDEWBJMQJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353565 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

CAS RN |

23111-45-7 | |

| Record name | 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1269203.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)